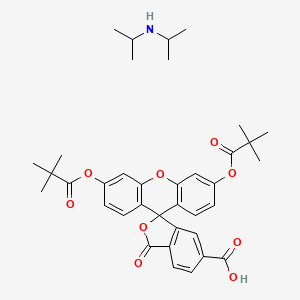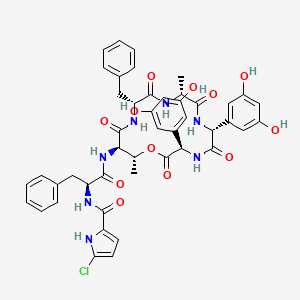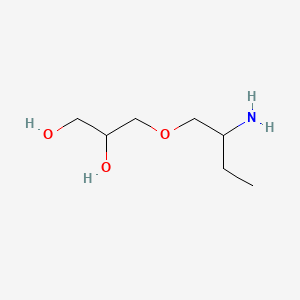
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate D17, is a stable isotope labelled compound . It is a brominated component of flame retardant mixtures used as substitutes for some PBDEs . It is added to various consumer products, including polyurethane foams .
Molecular Structure Analysis
The molecular formula of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is C15H1D17Br4O2 . The average mass is 549.918 Da and the monoisotopic mass is 545.804016 Da .Applications De Recherche Scientifique
Toxicokinetics in Rodents
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate: , also known as EH-TBB, has been studied for its disposition in rodents. Research indicates that EH-TBB is absorbed, metabolized, and eliminated via urine and feces after administration. This compound does not bioaccumulate in tissues, and its metabolites have been identified, providing insights into its toxicokinetics .
Flame Retardancy in Consumer Products
EH-TBB is a brominated flame retardant used in various consumer products, including polyurethane foams. Its addition to these products helps in reducing flammability and contributes to consumer safety by substituting for some polybrominated diphenyl ethers (PBDEs) .
Environmental Presence and Human Exposure
Studies have detected EH-TBB in human samples, indicating environmental presence and potential human exposure. This raises concerns about the environmental impact and necessitates research into its long-term effects on human health .
Food Safety and Health Implications
Research on EH-TBB in Chinese food samples has been conducted to understand its health implications. The study provides data on the levels of EH-TBB in various food groups and assesses the potential health risks associated with its consumption .
Neurotoxicity Profiling
EH-TBB has been included in neurotoxicity profiling studies using human-induced pluripotent stem cell-derived neural 3D cultures. These studies aim to understand the functional and mechanistic aspects of EH-TBB’s potential neurotoxic effects .
Polymer Stability and Adsorption Performance
The effects of EH-TBB on the stability and adsorption performance of polymers have been evaluated. This research is crucial for developing materials with enhanced performance characteristics for industrial applications .
Safety and Hazards
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a highly flammable liquid and vapour. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is suspected of damaging the unborn child . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as EH-TBB , is a brominated component of flame retardant mixtures used as substitutes for some PBDEs . It is added to various consumer products, including polyurethane foams . The primary targets of EH-TBB are the materials it is added to, where it acts as a flame retardant .
Mode of Action
EH-TBB acts by reducing the flammability of the materials it is added to . It is absorbed, metabolized, and eliminated via the urine and feces following administration . Two metabolites, tetrabromobenzoic acid (TBBA), a TBBA-sulfate conjugate, and a TBBA-glycine conjugate were identified .
Biochemical Pathways
The biochemical pathways affected by EH-TBB involve its metabolism and excretion. EH-TBB is absorbed and metabolized, with the metabolites being excreted in the urine and feces . The metabolites identified include TBBA, a TBBA-sulfate conjugate, and a TBBA-glycine conjugate .
Pharmacokinetics
EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .
Result of Action
The primary result of EH-TBB’s action is the reduction of flammability in the materials it is added to . In terms of biological effects, EH-TBB is metabolized and excreted, with no evidence of tissue bioaccumulation .
Action Environment
The action of EH-TBB can be influenced by environmental factors. For example, the rate of absorption of EH-TBB is expected to be even greater at lower levels . Furthermore, the presence of EH-TBB in various consumer products indicates that it can be widely dispersed in the environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves the bromination of 2-Ethylhexyl benzoate followed by deuteration.", "Starting Materials": [ "2-Ethylhexyl benzoate", "Bromine", "Deuterium oxide", "Sodium deuteroxide" ], "Reaction": [ "Step 1: Bromination of 2-Ethylhexyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate", "Step 2: Deuteration of the tetrabromobenzoate compound using deuterium oxide and sodium deuteroxide as the deuterating agent to yield 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17" ] } | |
Numéro CAS |
1794752-19-4 |
Nom du produit |
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 |
Formule moléculaire |
C15H18Br4O2 |
Poids moléculaire |
567.027 |
Nom IUPAC |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
Clé InChI |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Synonymes |
2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester; TBB-d17; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)


![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)

